molecular formula C21H18N6O2 B2519823 1-Methyl-5-[(4-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921828-22-0

1-Methyl-5-[(4-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No.: B2519823
CAS No.: 921828-22-0
M. Wt: 386.415
InChI Key: MOJOZFVOLDGBIH-UHFFFAOYSA-N
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Description

1-Methyl-5-[(4-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione is a sophisticated chemical reagent designed for advanced research applications. This complex molecule features a unique purino[8,9-c][1,2,4]triazole-2,4-dione core, a hybrid scaffold that integrates structural elements known for diverse biological activities. The 1,2,4-triazole moiety is a well-established pharmacophore in medicinal chemistry, frequently utilized in the development of antifungal agents, pharmaceuticals, and agrochemicals . Its incorporation into fused ring systems, such as the purine-triazole hybrid present in this compound, is a common strategy to explore novel chemical space and modulate interactions with biological targets like enzymes and receptors . This reagent is intended for research purposes only, specifically for scientists investigating the structure-activity relationships of nitrogen-containing heterocycles, screening for new bioactive compounds, or developing novel catalytic systems. Researchers can utilize this compound as a key intermediate in multi-step synthetic routes or as a model compound in structural and biophysical studies. Handling should be performed only by qualified professionals in a controlled laboratory setting, with appropriate personal protective equipment. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-methyl-5-[(4-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2/c1-13-8-10-14(11-9-13)12-26-16-18(28)22-21(29)25(2)19(16)27-17(23-24-20(26)27)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,22,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJOZFVOLDGBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-Methyl-5-[(4-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione is a member of the purine family and has garnered attention for its potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H18N4O2
  • Molecular Weight : 342.37 g/mol

Structural Features

  • The compound contains a purine-like scaffold with substitutions that enhance its biological activity.
  • The presence of the triazole ring contributes to its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit cell proliferation by inducing apoptosis in cancer cells through various pathways including the inhibition of specific kinases and modulation of apoptotic proteins .

Case Study: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
1HCT-116 (Colon)6.2
2T47D (Breast)27.3
3MCF-7 (Breast)43.4

These findings suggest that triazole derivatives can serve as promising candidates for further development in cancer therapy.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Research indicates that derivatives of triazoles show activity against both Gram-positive and Gram-negative bacteria, as well as fungi:

Antimicrobial Activity Data

CompoundMicroorganismZone of Inhibition (mm)
AS. aureus MRSA17
BE. coli15
CC. albicans12

These results highlight the potential of triazole derivatives as antimicrobial agents in treating infections caused by resistant strains.

Antioxidant Activity

The antioxidant potential of similar compounds has been evaluated through various assays. For example, a related triazole derivative demonstrated an IC50 value of 7.2±2.7μg/mL7.2\pm 2.7\,\mu g/mL, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid .

The biological activities of This compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : It can interfere with signaling pathways such as MAPK and PI3K/Akt that are crucial for cell growth and survival.
  • Induction of Apoptosis : By triggering apoptotic pathways, the compound can lead to programmed cell death in malignant cells.

Comparison with Similar Compounds

Key Observations:

Substituent Lipophilicity : Fluorine and bromine substituents (CAS 921857-33-2, 921554-92-9) increase logP values compared to the target compound’s methyl and phenyl groups. This could influence membrane permeability and bioavailability .

In contrast, the target compound’s rigid 4-methylbenzyl group may favor specific conformational orientations .

Electronic Effects : The electron-withdrawing fluorine in CAS 921857-33-2 may enhance stability against oxidative metabolism, while the bromine in CAS 921554-92-9 could facilitate halogen bonding in target interactions .

Methodologies for Structural Analysis

X-ray Crystallography : Tools like SHELX and ORTEP-3 are critical for resolving bond lengths, angles, and conformational preferences in such compounds. For example, SHELXL’s refinement capabilities enable precise modeling of substituent geometries .

Computational Modeling : DFT calculations (as applied to bis-spiro trioxanes in ) can predict triazole ring conformations and substituent electronic effects, guiding synthetic optimization .

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